molecular formula C10H11ClO2 B8496877 3-[4-(chloromethyl)phenyl]propanoic acid

3-[4-(chloromethyl)phenyl]propanoic acid

Cat. No.: B8496877
M. Wt: 198.64 g/mol
InChI Key: MKPLJZUJXIBZMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[4-(Chloromethyl)phenyl]propanoic acid (CAS: Not explicitly provided in evidence) is a substituted phenylpropanoic acid derivative featuring a chloromethyl (-CH2Cl) group at the para position of the benzene ring. This compound is of interest in organic synthesis and pharmaceutical research due to its reactive chloromethyl group, which serves as a versatile intermediate for further functionalization (e.g., nucleophilic substitution or cross-coupling reactions).

Properties

Molecular Formula

C10H11ClO2

Molecular Weight

198.64 g/mol

IUPAC Name

3-[4-(chloromethyl)phenyl]propanoic acid

InChI

InChI=1S/C10H11ClO2/c11-7-9-3-1-8(2-4-9)5-6-10(12)13/h1-4H,5-7H2,(H,12,13)

InChI Key

MKPLJZUJXIBZMJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CCC(=O)O)CCl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[4-(chloromethyl)phenyl]propanoic acid typically involves the chloromethylation of hydrocinnamic acid. One common method includes the reaction of hydrocinnamic acid with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc iodide. The reaction is carried out in a solvent like dichloromethane at low temperatures to ensure high yields .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product. Additionally, the purification process may involve crystallization or chromatography techniques to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: 3-[4-(chloromethyl)phenyl]propanoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form corresponding derivatives.

    Oxidation Reactions: The compound can be oxidized to form 4-chloromethyl-benzoic acid using oxidizing agents like potassium permanganate.

    Reduction Reactions: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products:

    Substitution: Derivatives with different functional groups replacing the chloromethyl group.

    Oxidation: 4-Chloromethyl-benzoic acid.

    Reduction: 4-Chloromethyl-hydrocinnamyl alcohol.

Scientific Research Applications

3-[4-(chloromethyl)phenyl]propanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[4-(chloromethyl)phenyl]propanoic acid involves its interaction with various molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. This can affect various biochemical pathways and cellular processes, making it a valuable tool in biochemical research .

Comparison with Similar Compounds

Substituent Variations and Structural Analogues

The following table highlights key structural analogues of 3-[4-(chloromethyl)phenyl]propanoic acid, emphasizing substituent differences and their implications:

Compound Name Substituent(s) Molecular Formula Key Properties/Applications References
This compound -CH2Cl at C4 phenyl C10H11ClO2 Reactive intermediate for drug synthesis
3-(4-Chlorophenyl)propanoic acid -Cl at C4 phenyl C9H9ClO2 Melting point: 108°C; used in agrochemicals
3-[4-(Trifluoromethyl)phenyl]propanoic acid -CF3 at C4 phenyl C10H9F3O2 Forms hydrogen-bonded dimers; material science applications
3-(4-Hydroxyphenyl)propanoic acid -OH at C4 phenyl C9H10O3 Bioactive precursor; potential antioxidant
4-Chlorophenoxyacetic acid -Cl and -OCH2COOH at C4 phenyl C8H7ClO3 Plant growth regulator; melting point: 157–159°C

Physicochemical Properties

  • Reactivity: The chloromethyl group in this compound enhances electrophilicity, enabling alkylation or arylation reactions, unlike the less reactive chloro (-Cl) or hydroxyl (-OH) substituents in analogues . The trifluoromethyl (-CF3) group in 3-[4-(trifluoromethyl)phenyl]propanoic acid introduces strong electron-withdrawing effects, stabilizing the carboxylate anion and influencing crystal packing via O–H⋯O hydrogen bonds .
  • Thermal Stability: 3-(4-Chlorophenyl)propanoic acid exhibits a melting point of 108°C, comparable to 4-chlorophenoxyacetic acid (157–159°C), reflecting the impact of substituent polarity on intermolecular interactions .

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